(2-Chloropyridin-3-yl)acetonitrile
Overview
Description
(2-Chloropyridin-3-yl)acetonitrile: is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol . It is a colorless to pale yellow liquid with a distinctive odor and is soluble in many organic solvents but insoluble in water . This compound is widely used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known to be a useful reagent in the preparation of spirocyclic oxindole analog , which has anti-tumor properties .
Mode of Action
Its role as a reagent in the synthesis of spirocyclic oxindole analog suggests that it may interact with its targets to induce anti-tumor effects .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant .
Result of Action
Its use in the synthesis of spirocyclic oxindole analog suggests that it may contribute to the anti-tumor effects of this compound .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Biochemical Properties
(2-Chloropyridin-3-yl)acetonitrile binds to the acetylcholine receptors in the body . Its pharmacological activity is due to its ability to mimic the effects of acetylcholine on muscarinic acetylcholine receptors .
Cellular Effects
Given its high affinity for muscarinic acetylcholine receptors, it is likely to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by mimicking the effects of acetylcholine on muscarinic acetylcholine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Chloropyridin-3-yl)acetonitrile can be synthesized through several methods. One common method involves the reaction of pyridine with chloroacetyl chloride under anhydrous conditions and inert gas protection . The reaction mixture is heated to reflux, and after completion, the mixture is cooled and neutralized with dilute acid. The product is then purified by distillation .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (2-Chloropyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
(2-Chloropyridin-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[][3].
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds[][3].
Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-tumor and anti-inflammatory drugs[][3].
Industry: The compound is used as an initiator, polymerization catalyst, and coating additive[][3].
Comparison with Similar Compounds
- 2-Chloro-3-pyridineacetonitrile
- 2-Chloro-5-(cyanomethyl)pyridine
- 2-Chloropyridine-5-acetonitrile
Uniqueness: (2-Chloropyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWOJKQPJYWCCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563460 | |
Record name | (2-Chloropyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101012-32-2 | |
Record name | 2-Chloro-3-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101012-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloropyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chloropyridin-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2-chloropyridin-3-yl)acetonitrile in the synthesis of the M1/M4 agonist?
A1: this compound serves as the starting material in the six-step synthesis of the selective M1 and M4 muscarinic acetylcholine receptors agonist []. This indicates that the final compound's core structure is built upon this particular chemical.
Q2: Are there any details about the specific reactions involving this compound in this synthesis?
A2: While the paper doesn't elaborate on each individual reaction, it highlights that this compound is used to initiate a six-step synthetic process. This process culminates in the formation of the target compound, a selective M1 and M4 agonist, with a 43% overall yield and >99% chemical purity []. The key transformation involves an N,N-dimethylcarbamoylation of an anilinic nitrogen on a spiro 7-azaindoline structure via an interesting intermolecular migration of the N,N-dimethylcarbamoyl group.
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